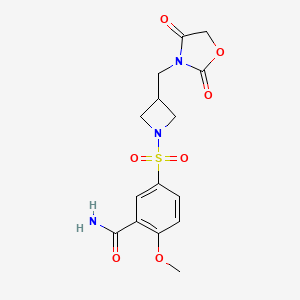
1-(3-chlorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, also known as CTM, is a chemical compound that has been subject to extensive research due to its potential applications in the field of medicine. CTM is a sulfonamide derivative that possesses anti-inflammatory, analgesic, and antipyretic properties.
Wissenschaftliche Forschungsanwendungen
Homogeneous Catalysis for Carbon Dioxide Reduction The research into homogeneous catalysts for challenging reactions, such as the electrochemical reduction of carbon dioxide to valuable products, has highlighted the potential of certain molecular structures in catalyzing the conversion of CO2 to carbon monoxide and methane. A study focused on a series of isomeric rhenium tricarbonyl complexes coordinated by asymmetric diimine ligands that demonstrated the ability to catalyze the reduction of CO2 to methane, albeit with low efficiency. This research provides insights into the development of catalytic systems for producing methane from CO2, a significant step towards sustainable chemical synthesis and energy production (Nganga et al., 2021).
Methanesulfonamide Derivatives in Chemical Reactions The formation and reaction of N-acyl- and N-methanesulfonyl derivatives of 1,2,3,4-tetrahydroisoquinolines have been extensively studied, highlighting their potential in organic synthesis. These derivatives undergo various chemical transformations, providing a pathway for the synthesis of complex organic compounds. Such research underscores the importance of methanesulfonamide derivatives in facilitating diverse chemical reactions, thereby contributing to the advancement of synthetic chemistry (Hoshino, Suzuki, & Ogasawara, 2001).
Inhibition Mechanisms in Enzyme Activity Studies on the inhibition of acetylcholinesterase by methanesulfonyl fluoride have provided valuable insights into the mechanistic aspects of enzyme inhibition. These studies reveal how certain compounds can modulate enzyme activity, contributing to our understanding of enzyme function and inhibition. Such research is crucial for the development of therapeutic agents targeting enzyme-related diseases (Kitz & Wilson, 1963).
Molecular Structure Analysis The detailed analysis of molecular structures, such as that of N-(3,4-Dichlorophenyl)methanesulfonamide, provides significant insights into the conformation and geometry of chemical compounds. Understanding these structural aspects is essential for the rational design of molecules with desired properties and functions, impacting various fields such as drug design and material science (Gowda, Foro, & Fuess, 2007).
Enzyme Inhibition by Quinolinyl Sulfonamides Quinolinyl sulfonamides have been identified as potent inhibitors of methionine aminopeptidase (MetAP), showcasing the role of small organic compounds in enzyme inhibition. The differential inhibitory potency of these compounds on various metal forms of MetAP emphasizes the intricate interplay between metal ions and enzyme activity, contributing to the field of enzymology and potential therapeutic applications (Huang et al., 2006).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c17-13-3-1-2-11(8-13)10-23(21,22)19-14-5-6-15-12(9-14)4-7-16(20)18-15/h1-3,5-6,8-9,19H,4,7,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPFLBAELLZYJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2854594.png)


![8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid](/img/structure/B2854600.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]methanesulfonamide](/img/structure/B2854601.png)

![(E)-4-(Dimethylamino)-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2854604.png)
![2-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2854607.png)


![N-[(2,2-Difluoro-1-phenylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2854612.png)
![4-bromo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2854613.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2854617.png)